Nickel, [[alpha,alpha'-(ethylenedinitrilo)di-o-cresolato](2-)]-
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Overview
Description
Nickel, [alpha,alpha’-(ethylenedinitrilo)di-o-cresolato]-, also known as N,N-Bis(salicylidene)ethylenediaminonickel(II), is a coordination compound with the molecular formula C16H16N2NiO2 and a molecular weight of 324.99 g/mol . This compound is a nickel(II) complex with a salen-type ligand, which is derived from salicylaldehyde and ethylenediamine. It is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of Nickel, [alpha,alpha’-(ethylenedinitrilo)di-o-cresolato]- typically involves the reaction of nickel(II) acetate with the Schiff base ligand formed from salicylaldehyde and ethylenediamine . The reaction is carried out in an ethanol solution under reflux conditions. The resulting product is then purified by recrystallization from ethanol .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nickel, [alpha,alpha’-(ethylenedinitrilo)di-o-cresolato]- undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a catalyst in reduction reactions, where it facilitates the reduction of organic compounds.
Epoxidation Reactions: It is used as a catalyst in the epoxidation of alkenes, leading to the formation of epoxides.
Covalent Functionalization: It catalyzes the covalent functionalization of multiwall carbon nanotubes.
Intramolecular Cyclization: It is involved in reduction and intramolecular cyclization reactions.
Common reagents used in these reactions include hydrogen gas for reduction reactions and peroxides for epoxidation reactions . The major products formed depend on the specific reaction and substrates used.
Scientific Research Applications
Nickel, [alpha,alpha’-(ethylenedinitrilo)di-o-cresolato]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Nickel, [alpha,alpha’-(ethylenedinitrilo)di-o-cresolato]- exerts its catalytic effects involves the coordination of the nickel center with the substrate molecules . This coordination activates the substrate, making it more reactive towards the desired transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Nickel, [alpha,alpha’-(ethylenedinitrilo)di-o-cresolato]- is unique due to its specific ligand structure and the resulting catalytic properties. Similar compounds include:
Nickel(II) salen: Another nickel complex with a similar ligand structure but different substituents on the aromatic rings.
Cobalt(II) salen: A cobalt analog of the nickel complex, which exhibits different catalytic properties due to the different metal center.
Copper(II) salen: A copper analog that also shows distinct catalytic behavior compared to the nickel complex.
These similar compounds highlight the importance of the metal center and ligand structure in determining the catalytic properties and applications of the complex .
Properties
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;nickel |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.Ni/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEGXWSLDJCTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Ni] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2NiO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14167-20-5 |
Source
|
Record name | N,N'-Bis(salicylidene)ethylenediaminonickel(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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